4-(2-Aminoethyl)pyrrolidin-2-one
Overview
Description
4-(2-Aminoethyl)pyrrolidin-2-one, also known as 4-(aminomethyl)pyrrolidin-2-one, is a compound with the molecular weight of 114.15 . It is a derivative of the five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 4-(2-Aminoethyl)pyrrolidin-2-one, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . A copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives provides 4-pyrrolin-2-ones bearing a 3-amino group .Molecular Structure Analysis
The molecular structure of 4-(2-Aminoethyl)pyrrolidin-2-one is characterized by the presence of a pyrrolidine ring. This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The compound 1-aminopyrrolidin-2-one, a derivative of 4-(2-Aminoethyl)pyrrolidin-2-one, has been reported to undergo several reactions to synthesize other derivatives .Physical And Chemical Properties Analysis
4-(2-Aminoethyl)pyrrolidin-2-one is a solid compound . It has a molecular weight of 114.15 and an InChI key of TXFBWVRKVAEOPA-UHFFFAOYSA-N .Scientific Research Applications
Drug Discovery
Pyrrolidine derivatives, including “4-(2-Aminoethyl)pyrrolidin-2-one”, are widely used in drug discovery . They serve as a versatile scaffold for creating biologically active compounds . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Antiarrhythmic Activity
Research has indicated that pyrrolidin-2-one derivatives possess an affinity for α1-adrenergic receptors . The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm . A novel pyrrolidin-2-one derivative, S-75, has been studied for its antiarrhythmic activity . It showed prophylactic antiarrhythmic activity in adrenaline-induced arrhythmia .
Influence on Ion Channels
The compound S-75 has been assessed for its influence on sodium, calcium, and potassium channels . Although it showed weak effects on these ion channels, this study provides insight into the potential mechanisms of action of pyrrolidin-2-one derivatives .
Therapeutic Properties
In addition to its prophylactic antiarrhythmic activity, S-75 has shown therapeutic properties in adrenaline-induced arrhythmia . It was found to reduce post-arrhythmogen heart rhythm disorders and decrease animal mortality .
Stereogenicity of Carbons
One of the significant features of the pyrrolidine ring, including its derivative “4-(2-Aminoethyl)pyrrolidin-2-one”, is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Synthesis Strategies
The synthesis of pyrrolidine derivatives, including “4-(2-Aminoethyl)pyrrolidin-2-one”, can be categorized into two main strategies . One involves the construction of the ring from different cyclic or acyclic precursors . The other involves the functionalization of preformed pyrrolidine rings .
Future Directions
Pyrrolidine derivatives, including 4-(2-Aminoethyl)pyrrolidin-2-one, continue to be of interest in drug discovery due to their versatile scaffold and potential for various biological activities . Future research may focus on further optimization of this chemical series, with a particular emphasis on achieving sufficient on-target selectivity .
properties
IUPAC Name |
4-(2-aminoethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-2-1-5-3-6(9)8-4-5/h5H,1-4,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGXKUYOXWQWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)pyrrolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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